1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chroman ring fused with a piperidine ring, and it includes functional groups such as a hydroxy group and a tert-butoxycarbonyl (BOC) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spirocyclic structure through cyclization reactions. Key steps may involve:
Formation of the Chroman Ring: This can be achieved through cyclization of appropriate phenolic precursors.
Introduction of the Piperidine Ring: This step involves the formation of the spiro linkage, often through nucleophilic substitution or cycloaddition reactions.
Functional Group Modifications: The hydroxy group and the tert-butoxycarbonyl protecting group are introduced through selective reactions, such as hydroxylation and BOC protection using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and continuous flow techniques to scale up the synthesis.
Chemical Reactions Analysis
1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to modify the spirocyclic structure or to remove the BOC protecting group.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the chroman or piperidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthesis.
Scientific Research Applications
1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism by which 1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one exerts its effects is largely dependent on its functional groups and structural features. The hydroxy group can participate in hydrogen bonding and other interactions, while the BOC protecting group can be selectively removed to reveal reactive amine sites. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds and BOC-protected molecules:
Spiro[chroman-2,4’-piperidine] Derivatives: These compounds share the spirocyclic structure but may differ in functional groups, leading to variations in reactivity and applications.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-9-7-18(8-10-19)11-13(21)15-12(20)5-4-6-14(15)23-18/h4-6,20H,7-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKXBDAPENNHKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(C=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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